4-Bromo-2-chloro-5-methylbenzoic acid
Description
Contextualization within Substituted Benzoic Acid Chemistry
Substituted benzoic acids represent a cornerstone of modern organic chemistry. As derivatives of benzoic acid (C₆H₅COOH), the simplest aromatic carboxylic acid, they consist of a benzene (B151609) ring attached to a carboxyl group, with additional functional groups modifying the ring. lookchem.com These substituents dramatically influence the molecule's physical, chemical, and biological properties. Halogenated benzoic acids, a significant subclass, are characterized by the presence of one or more halogen atoms (F, Cl, Br, I) on the aromatic ring. These compounds are not merely laboratory curiosities; they serve as crucial precursors and intermediates in the industrial synthesis of a vast array of organic substances, including pharmaceuticals, agrochemicals, and dyes. lookchem.comchemicalbook.com The specific positioning and identity of the halogen and other substituents allow for fine-tuning of reactivity and functionality, making them versatile building blocks for constructing complex molecular architectures. chemicalbook.com
Significance of Halogenation and Methyl Substitution in Aromatic Systems
The introduction of halogen and methyl substituents onto an aromatic ring imparts distinct electronic and steric effects that are fundamental to its chemical behavior.
Halogens exert a dual electronic influence. Inductively, due to their high electronegativity, they withdraw electron density from the benzene ring, which deactivates it towards electrophilic aromatic substitution compared to benzene itself. chemicalbook.comthieme-connect.com However, they also possess lone pairs of electrons that can be donated into the ring through resonance, a +R effect. This resonance effect directs incoming electrophiles to the ortho and para positions. thieme-connect.comrsc.org For halogens, the inductive effect generally outweighs the resonance effect, leading to deactivation but with ortho, para-directing properties. thieme-connect.com
The Methyl Group (-CH₃) is an activating group. It donates electron density to the aromatic ring primarily through an inductive effect and hyperconjugation. chemicalbook.com This increases the ring's nucleophilicity, making it more reactive towards electrophiles than benzene. chemicalbook.com The methyl group is also an ortho, para-director, as it stabilizes the carbocation intermediates formed during substitution at these positions.
In 4-Bromo-2-chloro-5-methylbenzoic acid, these effects combine. The two halogen atoms (bromo and chloro) act as deactivating, ortho, para-directing groups, while the methyl group is an activating, ortho, para-director. The carboxyl group itself is a deactivating, meta-directing group. The interplay of these substituents creates a unique electronic environment on the aromatic ring that dictates its reactivity and potential for further functionalization.
Overview of Research Trajectories for this compound
While extensive, dedicated research on this compound is not widely available in public literature, its research trajectory can be inferred from its molecular structure and the established utility of related polysubstituted aromatic compounds. As a highly functionalized molecule, its primary role is likely that of a specialized building block or intermediate in multi-step organic syntheses.
Research interest in this compound would logically be centered on leveraging its unique substitution pattern. The presence of three distinct substituents (bromo, chloro, and methyl) in addition to the carboxylic acid handle provides multiple sites for selective chemical modification. For instance, the bromine atom could be a site for metal-catalyzed cross-coupling reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives. Therefore, its research trajectory is likely focused on its application in the synthesis of complex, high-value molecules for the pharmaceutical or agrochemical industries, where precisely substituted aromatic cores are often required. lookchem.comacs.org
Physicochemical and Spectroscopic Profile
Due to the limited availability of specific experimental data in peer-reviewed literature, the following tables provide calculated properties and predicted spectroscopic characteristics for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆BrClO₂ |
| Molecular Weight | 249.49 g/mol |
| CAS Number | Data not available in public literature |
| Melting Point | Data not available in public literature |
| Boiling Point | Data not available in public literature |
| Appearance | Data not available in public literature |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Two singlets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons at C-3 and C-6.- Methyl Protons (-CH₃): A singlet around 2.2-2.5 ppm, corresponding to the three methyl protons. |
| ¹³C NMR | Expect 8 distinct signals, one for each carbon atom in the unique electronic environments of the molecule (1 for -COOH, 6 for the aromatic ring, 1 for -CH₃). |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.- C=C Stretch (Aromatic): Medium to weak absorptions around 1450-1600 cm⁻¹.- C-Cl Stretch: Absorption in the 600-800 cm⁻¹ region.- C-Br Stretch: Absorption in the 500-600 cm⁻¹ region. |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHHXEHGMXANPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Chloro 5 Methylbenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-bromo-2-chloro-5-methylbenzoic acid, several logical disconnections can be considered, primarily involving the carbon-halogen and carbon-carboxyl bonds.
Disconnection of the C-Br or C-Cl bond: This approach suggests an electrophilic aromatic substitution (halogenation) as the final step. The precursors would be 2-chloro-5-methylbenzoic acid (for a final bromination step) or 4-bromo-5-methylbenzoic acid (for a final chlorination step). The feasibility of this approach hinges on the regioselectivity of the halogenation reaction, which is governed by the directing effects of the existing substituents (carboxyl, chloro, methyl, and bromo groups).
Disconnection of the C-COOH bond: This strategy points towards the introduction of the carboxylic acid group onto a pre-functionalized toluene (B28343) ring. The precursor would be 1-bromo-4-chloro-2-methylbenzene. The carboxyl group can be installed either by carboxylation of an organometallic intermediate (such as a Grignard reagent) or by oxidation of the methyl group.
These primary disconnections lead to the identification of key precursors and form the basis for the direct synthesis pathways discussed in the subsequent sections.
Precursor Identification and Availability
The viability of a synthetic route is highly dependent on the accessibility of its starting materials. The key precursors identified through retrosynthetic analysis are evaluated below for their commercial availability and synthetic accessibility.
| Precursor | Commercial Availability | Notes on Synthesis |
| 2-Chloro-5-methylbenzoic acid | Commercially available | Can be synthesized from m-toluic acid through nitration, followed by hydrogenation to 2-amino-3-methylbenzoic acid, and subsequent chlorination. |
| 4-Bromo-5-methylbenzoic acid | Limited availability | Can be synthesized from 3,4-dimethylaniline (B50824) via bromination, Sandmeyer reaction to introduce a nitrile group, and subsequent hydrolysis. |
| 1-Bromo-4-chloro-2-methylbenzene | Commercially available | Also known as 2-bromo-5-chlorotoluene, this compound is a readily available starting material for routes involving late-stage carboxylation. |
This table is interactive. Click on the headers to sort.
The commercial availability of 2-chloro-5-methylbenzoic acid and 1-bromo-4-chloro-2-methylbenzene makes them attractive starting points for the synthesis of the target molecule.
Direct Synthesis Pathways
The introduction of a halogen onto a substituted benzoic acid ring is a common synthetic strategy. However, the success of this approach is dictated by the directing effects of the substituents already present on the ring.
Bromination of 2-chloro-5-methylbenzoic acid: In this precursor, the ring positions are influenced by three substituents:
-COOH: A deactivating, meta-directing group.
-Cl: A deactivating, ortho, para-directing group.
-CH₃: An activating, ortho, para-directing group.
The activating methyl group and the chloro group will direct an incoming electrophile (Br⁺) to positions ortho and para to themselves. The carboxyl group will direct to the meta positions. The cumulative effect of these groups makes the prediction of the major product complex. The position C4 is para to the chloro group and ortho to the methyl group, making it a likely site for bromination. However, the position C6 is ortho to the chloro group and meta to both the carboxyl and methyl groups. The bromination of the closely related 2-chlorobenzoic acid is known to yield 5-bromo-2-chlorobenzoic acid, with the 4-bromo isomer being a minor impurity. google.com This suggests that the direct bromination of 2-chloro-5-methylbenzoic acid may lead to a mixture of isomers, requiring careful purification.
Chlorination of 4-bromo-5-methylbenzoic acid: Similarly, the chlorination of this precursor would be directed by the bromo, methyl, and carboxyl groups. The bromo group is a deactivating, ortho, para-director. The methyl group is an activating, ortho, para-director, and the carboxyl group is a deactivating, meta-director. The position C2 is ortho to the carboxyl group and meta to both the bromo and methyl groups. The position C6 is also ortho to the carboxyl group. The interplay of these directing effects could lead to a mixture of chlorinated products.
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The carboxylic acid group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position by a strong base, typically an organolithium reagent. acs.orgrsc.org The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., hexachloroethane (B51795) for chlorination) to introduce a halogen at the desired position.
In the context of synthesizing this compound, one could envision a strategy starting from 4-bromo-5-methylbenzoic acid. The carboxyl group would direct lithiation to the C2 and C6 positions. Due to steric hindrance from the adjacent methyl group at C5, lithiation at C6 might be favored. However, studies on 2,4-dihalogenobenzoic acids have shown that hydrogen-metal exchange can occur at the position flanked by both halogen substituents. rsc.org This suggests that a DoM approach on a suitably substituted benzoic acid could be a viable, albeit complex, strategy for the regioselective introduction of the final halogen.
Halogen exchange reactions, such as the Finkelstein reaction, are typically used to replace one halogen with another. While more common for the synthesis of aryl fluorides and iodides, metal-catalyzed halogen exchange reactions could theoretically be employed. google.com For instance, a precursor like 2,4-diiodo-5-methylbenzoic acid could potentially undergo a selective exchange of one iodine atom for a chloro and the other for a bromo group under specific catalytic conditions. However, controlling the selectivity of such reactions on a polysubstituted aromatic ring presents a significant challenge, making this a less common approach for the synthesis of chloro-bromo substituted compounds.
This approach involves the late-stage introduction of the carboxylic acid group onto a toluene ring that already possesses the desired halogen and methyl substitution pattern. The key precursor for this route is 1-bromo-4-chloro-2-methylbenzene. Two primary methods can be employed for the carboxylation step:
Carboxylation via Grignard Reagent: The aryl bromide can be selectively converted into a Grignard reagent by reacting it with magnesium metal. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective formation of the Grignard reagent at the bromine-substituted position. walisongo.ac.id The resulting organometallic species can then be reacted with carbon dioxide (as dry ice or CO₂ gas) to form a magnesium carboxylate salt, which upon acidic workup, yields the desired this compound. google.com
Reaction Scheme: 1-bromo-4-chloro-2-methylbenzene + Mg → 4-chloro-2-methyl-5-(magnesiumbromide)benzene 4-chloro-2-methyl-5-(magnesiumbromide)benzene + CO₂ → Magnesium salt of this compound Magnesium salt + H₃O⁺ → this compound
Oxidation of the Methyl Group: The methyl group on the 1-bromo-4-chloro-2-methylbenzene precursor can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. leah4sci.com This method is straightforward but can require harsh reaction conditions that may not be compatible with all functional groups. The stability of the chloro and bromo substituents under these strong oxidizing conditions would need to be considered.
Multi-Step Synthetic Sequences and Optimization
A plausible synthetic route to this compound could start from a more readily available substituted toluene derivative, followed by a series of electrophilic aromatic substitution and oxidation reactions. The precise sequence of these steps would be critical to ensure the correct regiochemistry of the final product.
One potential, albeit unverified, synthetic pathway could begin with 2-chloro-5-methylaniline. The synthesis would proceed through diazotization, followed by a Sandmeyer reaction to introduce the bromine atom at the 4-position, and finally, oxidation of the methyl group to a carboxylic acid. Another approach could involve the direct halogenation of a suitable benzoic acid derivative, though this might present challenges in controlling the positions of the incoming halogens.
The optimization of reaction conditions is a critical aspect of developing a robust synthetic protocol. For each step in a proposed synthesis of this compound, careful consideration of temperature, solvent, catalyst, and reagents would be necessary.
For instance, in a hypothetical bromination step, the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) and the catalyst (e.g., a Lewis acid) would significantly impact the reaction's selectivity and efficiency. The reaction temperature would need to be carefully controlled to prevent the formation of polybrominated byproducts. Solvent selection, ranging from non-polar halogenated solvents to more polar aprotic solvents, would influence the solubility of reactants and the reaction rate.
The following interactive table provides a hypothetical overview of parameters that would need to be optimized for a key synthetic step, such as the bromination of a precursor.
| Parameter | Options | Considerations |
| Temperature | -20°C to 80°C | Lower temperatures may increase selectivity but decrease reaction rate. |
| Solvent | Dichloromethane, Acetonitrile, Sulfuric Acid | Solvent polarity can influence the reactivity of the electrophile and the stability of intermediates. |
| Catalyst | Iron(III) bromide, Zeolites, None | A catalyst can enhance the electrophilicity of the brominating agent. |
| Reagents | N-Bromosuccinimide (NBS), Bromine (Br₂) | NBS is often a milder and more selective brominating agent than liquid bromine. |
Similarly, for an oxidation step to form the carboxylic acid, various oxidizing agents (e.g., potassium permanganate, chromic acid) could be employed. The optimization would involve evaluating the reaction time, temperature, and pH to maximize the conversion of the methyl group while minimizing side reactions.
Maximizing the yield and ensuring the high purity of the final product are paramount in any synthetic process. Strategies to achieve this for this compound would include:
Stepwise Optimization: Each reaction in the synthetic sequence would be individually optimized to achieve the highest possible yield before proceeding to the next step.
Purification Techniques: Effective purification methods at each stage are crucial. These could include recrystallization, column chromatography, and extraction. The choice of solvent for recrystallization is particularly important for obtaining a highly pure crystalline product.
Byproduct Characterization: Identifying and quantifying byproducts is essential for understanding side reactions and modifying the reaction conditions to minimize their formation.
Process Analytical Technology (PAT): In an industrial setting, real-time monitoring of the reaction using techniques like HPLC or GC could allow for precise control over the reaction endpoint, preventing the formation of degradation products.
Scaling up the synthesis of this compound from a laboratory procedure to an industrial process introduces a new set of challenges and considerations.
Key factors for industrial-scale production would include:
Cost of Raw Materials: The economic viability of the process would heavily depend on the cost and availability of the starting materials and reagents.
Process Safety: A thorough hazard and operability (HAZOP) study would be required to identify and mitigate any potential safety risks associated with the handling of hazardous chemicals and the operation of large-scale reactors.
Reactor Design and Material: The choice of reactor material would be critical, especially if corrosive reagents are used. The reactor design must ensure efficient mixing and heat transfer to maintain optimal reaction conditions.
Waste Management: The disposal of chemical waste must comply with environmental regulations. Developing a process that minimizes waste generation is a key aspect of sustainable manufacturing.
Regulatory Compliance: The entire manufacturing process would need to adhere to the guidelines set by regulatory bodies such as the FDA (in the case of pharmaceutical intermediates) and the EPA.
The following table outlines some of the key considerations for transitioning from a lab-scale synthesis to industrial production.
| Consideration | Laboratory Scale | Industrial Scale |
| Reagent Handling | Small quantities, fume hood | Large quantities, closed systems, specialized handling procedures |
| Heat Management | Simple heating mantles/ice baths | Jacketed reactors with precise temperature control systems |
| Mixing | Magnetic stirrers | Mechanical agitators designed for large volumes |
| Work-up & Purification | Separatory funnels, small-scale chromatography | Large-scale extraction units, industrial crystallizers |
| Waste Disposal | Small volumes, lab waste protocols | Large volumes, industrial waste treatment facilities |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize the environmental impact of chemical processes.
Solvents are a major contributor to the environmental footprint of a chemical process. Therefore, careful solvent selection and minimization are key green chemistry considerations.
For the synthesis of this compound, this would involve:
Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For example, replacing chlorinated solvents with esters or ethers, or even water if the reaction conditions permit.
Solvent Reduction: Optimizing the reaction concentration to use the minimum amount of solvent necessary.
Solvent Recycling: Implementing procedures to recover and reuse solvents from the reaction mixture.
Solvent-Free Reactions: Exploring the possibility of conducting certain reaction steps under solvent-free conditions, for example, by using solid-state reactions or molten reactants.
The choice of solvent can be guided by solvent selection guides that rank solvents based on their environmental, health, and safety impacts.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy means that less waste is generated.
To maximize the atom economy in the synthesis of this compound, the following should be considered:
Reaction Type: Addition reactions, for example, have a 100% atom economy, while substitution and elimination reactions generate byproducts. The choice of synthetic route should favor reactions with higher atom economy.
Reagent Selection: Using catalytic reagents instead of stoichiometric reagents can significantly improve atom economy, as catalysts are used in small amounts and are regenerated.
Byproduct Valorization: If the formation of byproducts is unavoidable, exploring potential uses for these byproducts can add value and reduce waste.
By carefully designing the synthetic route and optimizing the reaction conditions with these principles in mind, the production of this compound could be made more sustainable and environmentally friendly.
Catalyst Development for Environmentally Benign Synthesis (e.g., palladium catalysis in related cross-coupling reactions)
The development of environmentally benign synthetic methods for complex molecules like this compound is a significant focus in modern organic chemistry. A key area of advancement is in the realm of catalysis, particularly palladium-catalyzed cross-coupling reactions, which offer efficient and selective routes to form carbon-carbon and carbon-heteroatom bonds. jocpr.com These reactions have become indispensable in the pharmaceutical and fine chemical industries for streamlining the synthesis of structurally diverse molecules. jocpr.comnih.gov
Historically, the synthesis of substituted benzoic acids often involved multi-step processes with harsh reagents and significant waste generation. However, modern palladium-catalyzed methodologies provide more direct and atom-economical alternatives. For instance, the carbonylation of aryl halides, a reaction where a carbonyl group is introduced into an organic molecule, is a powerful tool for the synthesis of carboxylic acids and their derivatives.
Recent research has focused on improving the efficiency and environmental footprint of these catalytic systems. Small improvements in catalyst efficiency can lead to significant economic savings and reduced environmental impact, especially in industrial applications. nih.gov The development of more active and stable palladium catalysts allows for lower catalyst loadings, which is crucial given the cost and toxicity of palladium. Furthermore, the design of specialized ligands has been instrumental in enhancing the reactivity and selectivity of these transformations. nih.gov
A significant push towards "green chemistry" has spurred the development of palladium catalysts that can function in environmentally friendly solvents, such as water or bio-renewable solvents, reducing the reliance on volatile organic compounds. mdpi.com The creation of recyclable palladium nanocatalysts is another promising avenue, which helps in minimizing metal contamination in the final product and allows for the reuse of the expensive catalyst over multiple cycles. mdpi.com
In the context of synthesizing a molecule like this compound, a potential palladium-catalyzed approach would be the carbonylation of a corresponding aryl halide precursor. The table below illustrates typical conditions for palladium-catalyzed carbonylation reactions that could be adapted for such a synthesis, based on findings for structurally related compounds. chemicalbook.com
Table 1: Illustrative Conditions for Palladium-Catalyzed Carbonylation of an Aryl Halide
| Parameter | Condition |
|---|---|
| Catalyst | Palladium(II) acetate |
| Ligand | Triphenylphosphine (B44618) |
| Solvent | 1,4-Dioxane |
| Base | Triethylamine |
| Carbon Monoxide Source | CO gas |
| Temperature | 110 °C |
| Pressure | 15 bar |
This table presents a generalized set of conditions based on documented palladium-catalyzed carbonylation reactions for ortho-substituted iodoarenes and is not a specific protocol for this compound. chemicalbook.com
Further advancements in catalyst design are geared towards overcoming challenges such as the functional group tolerance of the reactions. nih.gov For a substrate with multiple halogen substituents like this compound, the catalyst must be selective to avoid unwanted side reactions. The development of catalysts that are not sensitive to air and moisture also contributes to more practical and environmentally friendly processes by simplifying the reaction setup. nih.gov The ongoing research into palladium-catalyzed cross-coupling reactions continues to provide more sustainable and efficient pathways for the synthesis of complex pharmaceutical intermediates. jocpr.com
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 4-Bromo-2-chloro-5-methylbenzoic acid, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Multi-Dimensional NMR Techniques for Proton and Carbon Assignments (e.g., COSY, HMQC, HMBC)
Multi-dimensional NMR techniques are essential for deciphering the complex spin systems and connectivity within this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, it would show the correlation between the two aromatic protons, allowing for their relative positions on the benzene (B151609) ring to be confirmed.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the aromatic CH groups and the methyl group by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in placing the substituents on the aromatic ring by observing correlations from the aromatic protons and the methyl protons to the quaternary carbons (e.g., the carbons bearing the bromo, chloro, and carboxylic acid groups).
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below. Actual experimental values would be necessary for a definitive assignment.
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations |
| -COOH | ~11-13 | ~165-170 | Aromatic C, Aromatic H |
| Ar-H1 | ~7.5-8.0 | ~125-135 | Ar-C, -CH₃ |
| Ar-H2 | ~7.5-8.0 | ~125-135 | Ar-C, -CH₃ |
| -CH₃ | ~2.3-2.5 | ~15-20 | Ar-C |
| Ar-C (quaternary) | - | ~120-140 | Ar-H, -CH₃ |
Solid-State NMR for Polymorphic Analysis and Molecular Dynamics in the Solid State
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. This is critical for understanding the physical properties of the solid material.
Study Molecular Dynamics: By employing specific ssNMR techniques, the dynamics of the methyl group rotation or subtle motions of the aromatic ring in the solid state could be investigated.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for gaining structural information through fragmentation analysis.
Fragmentation Pathway Analysis for Structural Elucidation
In the mass spectrometer, this compound would be ionized and then fragmented. The analysis of these fragment ions helps to piece together the molecular structure. Common fragmentation pathways for benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxylic acid group (-COOH). The specific fragmentation pattern would provide confirmation of the connectivity of the atoms.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Structure of Fragment |
| [M]+ | [M-H₂O]+ | H₂O | Acylium ion derivative |
| [M]+ | [M-COOH]+ | COOH | Bromochlorotoluene radical cation |
| [M-COOH]+ | [M-COOH-Br]+ | Br | Chlorotoluene cation |
Isotopic Pattern Analysis for Halogen Determination
The presence of bromine and chlorine atoms in this compound gives rise to a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these isotopic abundances creates a unique signature for the molecular ion and any fragment ions containing these halogens, allowing for unambiguous confirmation of their presence and number.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a "fingerprint" spectrum that is unique to the compound.
Key expected vibrational frequencies for this compound would include:
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ in the IR spectrum, characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp band around 1700 cm⁻¹ in the IR spectrum, corresponding to the carbonyl group of the carboxylic acid.
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.
C-Cl and C-Br Stretches: These vibrations occur at lower frequencies, typically in the fingerprint region of the spectrum (below 1000 cm⁻¹), and can be used to confirm the presence of the halogen substituents.
A table summarizing characteristic vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | FT-IR |
| C-H stretch (aromatic) | 3000-3100 | FT-IR, Raman |
| C-H stretch (methyl) | 2850-2960 | FT-IR, Raman |
| C=O stretch (carboxylic acid) | 1680-1720 | FT-IR |
| C-C stretch (aromatic ring) | 1400-1600 | FT-IR, Raman |
| C-Cl stretch | 600-800 | FT-IR, Raman |
| C-Br stretch | 500-600 | FT-IR, Raman |
Band Assignment for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule. Each functional group vibrates at a characteristic frequency, which can be observed as a band in the spectrum.
For this compound, the key functional groups are the carboxylic acid (-COOH), the carbon-bromine (C-Br) bond, the carbon-chlorine (C-Cl) bond, the aromatic ring C-H bonds, and the methyl group (-CH₃) C-H bonds. The positions of these vibrational bands can offer insights into the molecule's conformation. For instance, the orientation of the carboxylic acid group relative to the benzene ring can be influenced by the adjacent bulky chlorine atom, a phenomenon that would be reflected in the vibrational spectra.
Studies on similar substituted benzoic acids using density functional theory (DFT) calculations help in assigning these vibrational modes accurately. nih.govresearchgate.netijtsrd.com For example, the characteristic C=O stretching vibration of the carboxylic acid group typically appears as a strong band in the IR spectrum, and its exact position can indicate whether the molecules exist as hydrogen-bonded dimers. researchgate.netresearchgate.net
Table 1: Expected FT-IR and Raman Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500-3300 (broad) | Medium |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |
| C-H (Methyl) | Stretching | 2850-3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 (dimer) | Strong (IR) |
| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong |
| O-H (Carboxylic Acid) | In-plane bend | 1300-1440 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |
| C-Cl | Stretching | 600-800 | Medium-Strong |
| C-Br | Stretching | 500-650 | Medium-Strong |
Note: These are generalized ranges based on spectroscopic principles and data for related compounds. researchgate.netijtsrd.comresearchgate.netias.ac.in Specific values for this compound require experimental measurement.
Investigation of Intermolecular Interactions via Vibrational Modes
The vibrational frequencies of a molecule are sensitive to its environment, particularly to intermolecular interactions like hydrogen bonding. In the solid state, benzoic acid derivatives typically form strong hydrogen-bonded dimers through their carboxylic acid groups. mdpi.com This interaction can be clearly identified using FT-IR spectroscopy.
The O-H stretching vibration of a free carboxylic acid monomer appears as a sharp band around 3500-3600 cm⁻¹. However, in a hydrogen-bonded dimer, this band becomes very broad and shifts to a much lower frequency (typically 2500-3300 cm⁻¹), often overlapping with C-H stretching bands. researchgate.net This significant shift is a hallmark of the strong O-H···O=C hydrogen bond formation. mdpi.comacs.org Analysis of this spectral region would confirm the presence and nature of hydrogen bonding in the crystal structure of this compound.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SCXRD) provides the absolute structure of a molecule, including precise bond lengths, bond angles, and torsion angles. For this compound, an SCXRD analysis would reveal the planarity of the benzene ring, the orientation of the carboxylic acid, methyl, and halogen substituents, and the exact conformation of the molecule in the solid state. nih.govmdpi.com Although a crystal structure for this specific compound is not publicly available, data from numerous other substituted benzoic acids show that the carboxylic acid group often forms a centrosymmetric dimer with a neighboring molecule. researchgate.net
Table 2: Illustrative Crystallographic Parameters for a Generic Substituted Benzoic Acid
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The geometry of the unit cell | Monoclinic, Orthorhombic, or Triclinic |
| Space Group | The symmetry elements of the crystal | e.g., P2₁/c, P-1 |
| a, b, c (Å) | Unit cell dimensions | 5 - 20 Å |
| α, β, γ (°) | Unit cell angles | 90° or variable |
| Z | Molecules per unit cell | 2 or 4 |
| R-factor | Measure of agreement between experimental and calculated data | < 5% for a good quality structure |
Note: These values are representative of small organic molecules and are not specific experimental data for this compound.
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
Beyond the structure of a single molecule, crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by a variety of intermolecular interactions.
Hydrogen Bonding : As discussed, the most significant interaction expected for this compound is the hydrogen bonding between carboxylic acid groups, leading to the formation of dimers. mdpi.com
Halogen Bonding : Halogen bonds are non-covalent interactions where a halogen atom (like Br or Cl) acts as an electrophilic species and interacts with a nucleophile (like an oxygen or nitrogen atom). wikipedia.org Given the presence of both bromine and chlorine, it is plausible that C-Br···O or C-Cl···O halogen bonds could play a role in stabilizing the crystal packing. researchgate.netnih.govresearchgate.net These interactions are directional and can be a powerful tool in crystal engineering.
π-π Stacking : Aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings overlap. The arrangement and strength of these interactions depend on the substituents on the ring. The packing of this compound molecules would likely involve some form of offset π-π stacking between the benzene rings of adjacent dimers.
Polymorphism and Co-crystallization Studies
Polymorphism : Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. nih.govrsc.org Different polymorphs can have different physical properties. Many benzoic acid derivatives are known to be polymorphic. ucl.ac.uk Investigating the crystallization of this compound from various solvents and under different conditions could potentially reveal different polymorphic forms.
Co-crystallization : This technique involves crystallizing two or more different neutral molecules together in a stoichiometric ratio to form a new crystalline solid. rsc.orgrsc.org Benzoic acids are excellent candidates for forming co-crystals with other molecules, often using the robust carboxylic acid dimer as a structural motif or forming new hydrogen bonds with a co-former. mdpi.comresearchgate.net Studies on the co-crystallization of this compound could yield new materials with tailored properties.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
No published studies detailing DFT calculations, including geometry optimization, conformational analysis, electronic structure analysis (HOMO/LUMO), or the prediction of spectroscopic properties for 4-Bromo-2-chloro-5-methylbenzoic acid were found.
Specific data on the optimized molecular geometry, bond lengths, bond angles, and conformational isomers of this compound derived from DFT calculations are not available in the scientific literature.
There are no available data or discussions on the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, or molecular electrostatic potential maps for this compound.
Computational predictions for NMR chemical shifts (¹H and ¹³C) or theoretical vibrational frequencies (IR, Raman) for this compound have not been reported in the reviewed literature.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
No studies utilizing Molecular Dynamics simulations to investigate the conformational flexibility, dynamic behavior, or interactions of this compound in different environments (e.g., in solution) were identified.
Quantum Chemical Topology (QCT) and Bader's Atoms in Molecules (AIM) Theory
There is no available research that applies QCT or AIM theory to analyze the electron density distribution or to characterize the nature and strength of intramolecular and intermolecular interactions, such as potential halogen bonds, within the molecular structure of this compound.
Bond Critical Point Analysis
Bond Critical Point (BCP) analysis, derived from the Quantum Theory of Atoms in Molecules (QTAIM), is a powerful tool for characterizing the nature of chemical bonds within a molecule. This analysis is based on the topology of the electron density, where a BCP is a point of minimum electron density between two bonded atoms. The properties at this point, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative measures of bond strength and type.
For this compound, a theoretical BCP analysis would elucidate the nature of its various covalent bonds. For instance, the C-Br and C-Cl bonds are expected to exhibit characteristics of polar covalent bonds. The electron density at the BCP of these bonds would be lower than that of typical C-C bonds, and the positive value of the Laplacian of the electron density would indicate a depletion of charge along the bond path, characteristic of closed-shell interactions.
The intramolecular interactions, such as potential hydrogen bonding between the carboxylic hydrogen and the ortho-chlorine atom, could also be characterized by BCP analysis. The presence of a bond path and a BCP between the hydrogen and chlorine atoms would provide evidence for such an interaction. The values of ρ and ∇²ρ at this BCP would quantify the strength of this hydrogen bond.
Table 1: Theoretical Bond Critical Point (BCP) Properties for Representative Bonds in Halogenated Benzoic Acids
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |
| C-C (aromatic) | ~0.25 - 0.30 | Negative | Covalent |
| C-Br | ~0.10 - 0.15 | Positive | Polar Covalent |
| C-Cl | ~0.15 - 0.20 | Positive | Polar Covalent |
| C-H | ~0.20 - 0.25 | Negative | Covalent |
| C=O | ~0.40 - 0.45 | Negative | Polar Covalent |
| O-H | ~0.30 - 0.35 | Positive | Polar Covalent |
| Note: These are generalized values based on computational studies of similar molecules and are intended to be illustrative for this compound. |
Computational Studies on Reactivity and Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, computational studies would focus on several key aspects to understand its chemical behavior.
Table 2: Calculated Reactivity Descriptors for a Model Halogenated Benzoic Acid
| Parameter | Value (eV) | Implication for Reactivity |
| HOMO Energy | -6.5 to -7.5 | Region of electron donation (nucleophilic character) |
| LUMO Energy | -1.5 to -2.5 | Region of electron acceptance (electrophilic character) |
| HOMO-LUMO Gap | 4.5 to 5.5 | Indicates moderate kinetic stability |
| Electronegativity (χ) | 4.0 to 5.0 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 to 2.8 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 3.0 to 4.0 | Good electrophile |
| Note: These values are hypothetical and based on trends observed in similar computed molecules. |
Reaction Mechanisms: Computational studies can model the transition states and reaction pathways for various reactions involving this compound. For example, in nucleophilic aromatic substitution reactions, calculations can determine the most likely site of attack by a nucleophile. The presence of the electron-withdrawing bromine and chlorine atoms, along with the carboxylic acid group, activates the aromatic ring towards such reactions. The positions ortho and para to these groups are generally the most susceptible to nucleophilic attack.
Furthermore, the mechanism of reactions involving the carboxylic acid group, such as esterification or amide formation, can be investigated. Computational modeling can provide the activation energies for different proposed mechanisms, helping to identify the most favorable reaction pathway. For instance, the role of catalysts in these reactions can be explored by modeling the interaction of the catalyst with the benzoic acid derivative and the other reactants. The calculated potential energy surface can reveal the structure of transition states and intermediates, offering a detailed picture of the reaction mechanism at the molecular level.
Reactivity and Reaction Mechanisms of 4 Bromo 2 Chloro 5 Methylbenzoic Acid
Reactivity at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations, including nucleophilic acyl substitution, reduction, and decarboxylation.
The carboxyl group of 4-Bromo-2-chloro-5-methylbenzoic acid readily undergoes nucleophilic acyl substitution reactions to form esters and amides, which are fundamental transformations in the synthesis of more complex molecules.
Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the methyl ester can be synthesized by reacting the parent acid with methanol (B129727). A common method, known as the Fischer esterification, involves refluxing the carboxylic acid in an excess of the alcohol with a catalytic amount of a strong acid like sulfuric acid. Alternatively, highly efficient esterification can be achieved under milder conditions. For the structurally similar 4-bromo-2-chlorobenzoic acid, its methyl ester was synthesized by bubbling dry hydrogen chloride gas through a methanol solution of the acid, followed by stirring at room temperature, affording a 94% yield. chemicalbook.com This method is directly applicable to this compound.
Amidation: The formation of amides requires the activation of the carboxylic acid, as amines are generally not nucleophilic enough to attack the neutral acid directly. Common methods involve converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with a primary or secondary amine to yield the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions.
| Reaction | Reagents | Product Type | Typical Yield |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., HCl, H₂SO₄) | Ester | High (e.g., 94% for a similar substrate) chemicalbook.com |
| Amidation | 1. SOCl₂ or (COCl)₂2. Amine (RNH₂) | Amide | Good to Excellent |
| Amidation | Amine (RNH₂), Coupling Agent (e.g., DCC, BOP) | Amide | Good to Excellent |
The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: A complete reduction of the carboxylic acid to the corresponding primary alcohol, (4-bromo-2-chloro-5-methylphenyl)methanol, can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is the most common and effective reagent for this transformation. The reaction proceeds via a hydride attack on the carbonyl carbon, followed by workup with water and acid.
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, a direct reduction is often not feasible. The typical strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative like an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a mild and sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), in a reaction known as the Rosenmund reduction (if starting from an acyl chloride and using H₂/Pd-BaSO₄) or by other selective reducing agents.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction for aromatic carboxylic acids unless specific structural features are present. For standard benzoic acids, harsh conditions are typically required. The stability of the aryl-carboxyl C-C bond makes this process energetically unfavorable. The reaction is facilitated by the presence of a strong electron-withdrawing group at the ortho or para position, which can stabilize the transient carbanion formed upon CO₂ loss. In this compound, the halogen substituents are electron-withdrawing, but their ability to stabilize an ortho carbanion is not as pronounced as that of a nitro group, for example. Therefore, decarboxylation of this compound would likely require high temperatures and the presence of a catalyst such as copper chromite.
Reactivity of the Aromatic Ring and Halogen Substituents
The two halogen atoms, bromine and chlorine, on the aromatic ring are key sites for functionalization, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This mechanism is distinct from electrophilic aromatic substitution and typically requires two key features on the aromatic substrate:
A good leaving group (halogens are effective).
Strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
These electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com
In this compound, the carboxylic acid group (-COOH) is an electron-withdrawing group, while the methyl group (-CH₃) is electron-donating.
Reactivity at the Chlorine (C2): The chlorine atom is ortho to the electron-withdrawing carboxylic acid group and para to the electron-donating methyl group. The ortho -COOH group provides activation and stabilization for a nucleophilic attack at C2.
Reactivity at the Bromine (C4): The bromine atom is meta to the -COOH group and ortho to the -CH₃ group. A meta-directing electron-withdrawing group does not effectively stabilize the Meisenheimer complex, offering little to no activation for SNAr at this position. libretexts.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com For substrates with multiple halogen atoms, such as this compound, selectivity becomes a critical issue. The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl > F. youtube.com This differential reactivity allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organic halide. mdpi.comtcichemicals.com By using a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄), the bromine at the C4 position of this compound can be selectively coupled with various aryl or vinyl boronic acids. nih.gov This would produce a biaryl or styrenyl derivative while preserving the chlorine atom for potential subsequent reactions.
Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond would allow for the selective reaction at the C4 position, coupling it with an alkene to introduce a vinyl group.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.net It is a highly effective method for forming carbon-carbon triple bonds. For this compound, the Sonogashira reaction would selectively occur at the C-Br bond, allowing for the introduction of an alkynyl substituent at the C4 position. researchgate.net
Stille Coupling: The Stille reaction couples an organic halide with an organostannane reagent (organotin compound), catalyzed by palladium. The same reactivity principles apply, enabling the selective functionalization of the C-Br bond over the C-Cl bond.
| Reaction Name | Coupling Partner | Bond Formed | Selectivity |
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Highly selective for C-Br over C-Cl |
| Heck | Alkene (CH₂=CHR) | C(sp²)-C(sp²) | Highly selective for C-Br over C-Cl |
| Sonogashira | Terminal Alkyne (H-C≡CR) | C(sp²)-C(sp) | Highly selective for C-Br over C-Cl |
| Stille | Organostannane (R-SnR'₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Highly selective for C-Br over C-Cl |
Electrophilic Aromatic Substitution on the Activated/Deactivated Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of this substitution are profoundly influenced by the substituents already present. lumenlearning.comlibretexts.org In this compound, the substituents exhibit competing effects.
The methyl group (-CH₃) is an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene (B151609). It donates electron density to the ring primarily through an inductive effect and hyperconjugation, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. libretexts.org The methyl group is an ortho, para-director.
Conversely, the carboxylic acid group (-COOH) and the halogen atoms (-Br, -Cl) are deactivating groups, making the ring less reactive than benzene. unizin.orgfiveable.me They withdraw electron density from the ring, which destabilizes the arenium ion intermediate. libretexts.org
-COOH: This group is strongly deactivating through both inductive and resonance effects and is a meta-director. youtube.comutexas.edu
-Cl and -Br: Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate for ortho and para attack. unizin.orgwou.edu
The regioselectivity (the position of the incoming electrophile) is determined by the directing effects of all four substituents. In cases of multiple substituents, the most powerful activating group generally controls the position of substitution. msu.edu In this molecule, the methyl group is the sole activating director. The available positions on the ring are C-3 and C-6. The directing effects are as follows:
-COOH (at C-1): Directs meta to C-3 and C-5.
-Cl (at C-2): Directs ortho to C-3 and para to C-6.
-Br (at C-4): Directs ortho to C-3 and C-5.
-CH₃ (at C-5): Directs ortho to C-4 and C-6.
Considering these influences, the positions C-3 and C-6 are the most likely sites for substitution. The directing effects of the chloro, bromo, and carboxylic acid groups all align to favor substitution at C-3. The methyl and chloro groups both direct toward C-6. However, the position C-6 is sterically hindered by the adjacent bulky methyl group. Therefore, electrophilic attack is most likely to occur at the C-3 position, which is ortho to the chlorine, meta to the carboxylic acid, and ortho to the bromine.
Dehalogenation Reactions
Dehalogenation is the removal of a halogen atom from a molecule. For aryl halides like this compound, this transformation is important for both organic synthesis and environmental remediation. acs.org Various methods exist for the reductive dehalogenation of aryl halides.
Catalytic hydrogenation is a common and effective method, often employing a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. organic-chemistry.org This technique can be highly selective; for instance, aryl bromides can be reduced more readily than aryl chlorides. researchwithrutgers.comcolab.ws This selectivity could potentially allow for the removal of the bromine atom at C-4 while leaving the chlorine atom at C-2 intact under controlled conditions. The reaction is tolerant of many functional groups, including carboxylic acids. organic-chemistry.orgresearchwithrutgers.com
Other methods for aryl dehalogenation include:
Metal-based reduction: Using metals like zinc in the presence of a proton source, such as aqueous ammonium (B1175870) chloride, can effectively remove halogen atoms.
Radical-initiated reactions: Systems utilizing radical initiators in the presence of a hydrogen donor can achieve dehalogenation through a single-electron transfer (SET) mechanism. organic-chemistry.org
Photochemical dehalogenation: Upon UVA irradiation, aryl halides can undergo dehalogenation in the presence of a base and a hydrogen donor like methanol. worktribe.comacs.org Mechanistic studies suggest this proceeds via a radical-chain reaction initiated by a complex formed between the base and the bromoarene, which weakens the carbon-bromine bond. worktribe.comacs.org
Mechanistic Investigations using Computational and Experimental Approaches
To gain deeper insight into reaction pathways, modern chemistry employs both computational modeling and experimental techniques like kinetic isotope effect studies.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. github.io A transition state represents the highest energy point along the reaction coordinate and its analysis provides crucial information about the reaction's feasibility and mechanism. fossee.in
Geometry Optimization: Calculating the lowest energy structures for reactants, intermediates, and products.
Transition State Search: Locating the first-order saddle point on the potential energy surface corresponding to the transition state. github.io This is often achieved by performing a relaxed coordinate scan along the bond being formed or broken. fossee.in
Frequency Calculation: Confirming the identity of the transition state by ensuring it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Energy Calculation: Determining the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate.
Such computational studies on analogous systems have been used to determine reaction pathways, activation energies, and the influence of substituents on reactivity. researchgate.netccspublishing.org.cn
Note: This table presents data from studies on analogous compounds to illustrate the type of information gained from transition state analysis. nih.govnih.govccspublishing.org.cn
The kinetic isotope effect (KIE) is an experimental tool used to probe reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H). wikipedia.org A significant primary KIE (typically k_H/k_D > 1.4) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. acs.org
In the context of electrophilic aromatic substitution, a KIE can determine whether the initial attack of the electrophile or the subsequent deprotonation is the rate-limiting step. youtube.com
No KIE (k_H/k_D ≈ 1): If a reaction involving deuterated benzene proceeds at the same rate as with normal benzene, it implies that the C-H (or C-D) bond is not broken in the rate-determining step. This is the case for most EAS reactions, such as nitration, where the formation of the arenium ion is the slow step. youtube.comstackexchange.com
Significant KIE (k_H/k_D > 1): If the reaction with the deuterated compound is slower, it indicates that C-H bond cleavage is part of the rate-determining step. This is observed in some EAS reactions, like certain iodination and sulfonation reactions, where the initial electrophilic attack is reversible and the subsequent deprotonation becomes rate-limiting. acs.orgstackexchange.com
While no specific KIE studies have been published for this compound, this technique could be applied to its reactions. For example, by synthesizing a deuterated version of the molecule and comparing its rate of nitration to the non-deuterated compound, one could definitively establish whether the formation of the arenium ion is the rate-limiting step, as is generally expected for this type of deactivated ring system.
Compound Index
Derivatization and Analog Development Based on the 4 Bromo 2 Chloro 5 Methylbenzoic Acid Scaffold
Synthesis of Ester and Amide Derivatives
The carboxylic acid group is the most readily derivatized function on the 4-bromo-2-chloro-5-methylbenzoic acid molecule. Standard organic chemistry transformations can be employed to convert it into esters and amides, which can serve as final products or as protected intermediates for further modifications at other positions on the aromatic ring.
Esterification: The synthesis of esters from this compound can be efficiently achieved through methods like Fischer-Speier esterification. A common procedure involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like gaseous hydrogen chloride or sulfuric acid. For instance, bubbling dry hydrogen chloride gas through a methanol solution of the starting acid and stirring overnight can produce the corresponding methyl ester in high yield. chemicalbook.com
Amidation: The conversion of the carboxylic acid to an amide requires activation of the carboxyl group. A modern and effective method involves the in situ generation of a phosphonium (B103445) salt as a coupling agent. acs.orgnih.gov This can be accomplished by treating the carboxylic acid with reagents such as triphenylphosphine (B44618) (PPh₃) and N-chlorophthalimide (NCPhth) in the presence of a primary or secondary amine. acs.orgresearchgate.net This approach generates an activated acyloxy-phosphonium species that readily reacts with the amine at room temperature to form the desired amide derivative in good to excellent yields. acs.orgresearchgate.net
Table 1: Synthesis of Ester and Amide Derivatives This table is interactive. Click on the headers to sort.
| Derivative Type | Key Reagents | General Conditions | Product Structure |
|---|---|---|---|
| Methyl Ester | Methanol, Hydrogen Chloride (gas) | Reflux or Room Temp Overnight | |
| Ethyl Ester | Ethanol, Sulfuric Acid | Reflux | |
| N-Benzyl Amide | Benzylamine, PPh₃, NCPhth | Room Temperature, 12h |
Transformation of Halogen Substituents for Diverse Scaffolds
The two halogen atoms on the this compound ring are key to its utility as a versatile scaffold. Their differing reactivity in palladium-catalyzed cross-coupling reactions allows for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling stepwise modifications to build molecular complexity. wikipedia.orgucd.ie
Suzuki-Miyaura Coupling: This powerful reaction is used to form new carbon-carbon bonds by coupling the aryl halide with an organoboron reagent, such as an arylboronic acid. wikipedia.orgorganic-chemistry.org Due to the higher reactivity of the C-Br bond, a Suzuki reaction can be performed selectively at the 4-position of the scaffold while leaving the chlorine atom at the 2-position untouched. ucd.ie This transformation is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a base (e.g., K₂CO₃) in a solvent system like toluene (B28343) or aqueous ethanol. organic-chemistry.orgpku.edu.cn This regioselective reaction yields 4-aryl-2-chloro-5-methylbenzoic acid derivatives.
Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms carbon-nitrogen bonds, coupling the aryl halide with a primary or secondary amine. organic-chemistry.org Similar to the Suzuki coupling, the reaction occurs preferentially at the more reactive C-Br bond. This allows for the selective introduction of a wide variety of amino groups at the 4-position, leading to the synthesis of diverse 4-amino-2-chloro-5-methylbenzoic acid analogs. The reaction requires a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base.
Table 2: Selective Transformation of Halogen Substituents This table is interactive. Click on the headers to sort.
| Transformation | Target Halogen | Reagents | Catalyst System | Resulting Scaffold |
|---|---|---|---|---|
| Suzuki Coupling | C4-Br | Arylboronic Acid, K₂CO₃ | Pd(PPh₃)₄ | 4-Aryl-2-chloro-5-methylbenzoic acid |
| Buchwald-Hartwig | C4-Br | Amine (R-NH₂), NaOtBu | Pd₂(dba)₃, Biarylphosphine Ligand | 4-(Alkyl/Aryl)amino-2-chloro-5-methylbenzoic acid |
| Sonogashira Coupling | C4-Br | Terminal Alkyne, CuI | Pd(PPh₃)₄ | 4-Alkynyl-2-chloro-5-methylbenzoic acid |
Development of Polyfunctional Intermediates for Complex Molecule Synthesis
The true synthetic power of this compound is realized when its multiple reactive sites are manipulated in a controlled, sequential manner. glindiachemicals.comchemicalbook.com This allows the molecule to serve as a foundational building block for the synthesis of highly complex and polyfunctionalized products. A typical synthetic strategy involves a stepwise approach:
Protection/Derivatization of the Carboxylic Acid: The initial step is often the conversion of the carboxylic acid into an ester (e.g., methyl or ethyl ester). This protects the acidic proton and prevents the carboxylate from interfering with or deactivating the catalysts used in subsequent cross-coupling steps.
Selective Functionalization of the C4-Br Bond: With the acid group protected, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is performed. As previously noted, this occurs selectively at the more reactive bromine position.
Functionalization of the C2-Cl Bond: After modification at the C4 position, the less reactive chlorine at the C2 position can be targeted. This typically requires more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems, to achieve a second cross-coupling reaction.
Final Modification/Deprotection: In the final step, the ester group can be hydrolyzed back to a carboxylic acid, if desired, or the molecule can undergo further transformations.
This controlled, regioselective pathway allows for the precise installation of three or more different functional groups onto the benzene (B151609) ring, starting from a single, readily available intermediate.
Table 3: Exemplary Pathway for Complex Molecule Synthesis This table is interactive. Click on the headers to sort.
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Esterification | MeOH, H₂SO₄ | Methyl 4-bromo-2-chloro-5-methylbenzoate |
| 2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Methyl 4-phenyl-2-chloro-5-methylbenzoate |
| 3 | Buchwald-Hartwig Amination | Morpholine, Pd catalyst, NaOtBu (harsher conditions) | Methyl 4-phenyl-2-(morpholino)-5-methylbenzoate |
Library Synthesis Approaches for Related Structures
Combinatorial chemistry leverages high-throughput and parallel synthesis techniques to rapidly generate large collections, or "libraries," of structurally related compounds. openaccessjournals.com The this compound scaffold is exceptionally well-suited for such approaches due to its distinct and orthogonally reactive functional groups. vapourtec.com
The strategy for library synthesis typically involves a "scaffold + building blocks" approach. A common intermediate, such as methyl 4-bromo-2-chloro-5-methylbenzoate, is synthesized on a large scale. This common scaffold is then dispensed into an array of reaction vessels (e.g., a 96-well plate). A diverse set of "building blocks" is then added to these vessels to create a library of unique products. nih.gov
For example, a library of boronic acids can be reacted with the scaffold in parallel to create a diverse set of 4-aryl derivatives via Suzuki coupling. Each of these products can then form the basis for a subsequent library synthesis, where a diverse set of amines is introduced at the 2-position. This matrix-based approach allows for the exponential generation of thousands of distinct compounds from a single core scaffold, enabling the rapid exploration of chemical space to identify molecules with desired biological or material properties. tandfonline.comresearchgate.net
Table 4: Conceptual Matrix for a Two-Step Library Synthesis This table is interactive. Click on the headers to sort.
| Amine 1 (e.g., Piperidine) | Amine 2 (e.g., Aniline) | Amine 3 (e.g., Cyclopropylamine) | |
|---|---|---|---|
| Boronic Acid 1 (Phenyl) | Product A1 | Product A2 | Product A3 |
| Boronic Acid 2 (Thienyl) | Product B1 | Product B2 | Product B3 |
| Boronic Acid 3 (Pyridyl) | Product C1 | Product C2 | Product C3 |
Potential Research Applications and Future Directions Non Biological/non Clinical
Utility as a Synthetic Intermediate for Specialty Chemicals
As a substituted benzoic acid, 4-bromo-2-chloro-5-methylbenzoic acid is a prime candidate for use as a synthetic intermediate in the creation of more complex specialty chemicals. The presence of multiple reactive sites—the carboxylic acid group and the halogen substituents—allows for a diverse range of chemical transformations.
For instance, the carboxylic acid group can be readily converted into esters, amides, or acid halides, paving the way for the synthesis of a wide array of derivatives. The bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the formation of carbon-carbon bonds and the construction of larger molecular architectures.
While direct research on the use of this compound as an agrochemical building block is not extensively documented, a closely related compound, 4-bromo-3-hydroxy-5-methylbenzoic acid ethyl ester, has been identified as an intermediate in agrochemical synthesis. This suggests a potential avenue of investigation for the title compound. The unique combination of halogens and a methyl group could impart specific properties to downstream agrochemical products, such as enhanced efficacy or modified environmental persistence.
In the realm of materials science, halogenated aromatic compounds are precursors to a variety of functional materials, including liquid crystals, polymers, and organic electronics. The rigid aromatic core and the potential for intermolecular interactions mediated by the halogen and carboxylic acid groups make this compound an interesting building block for the design of novel materials with tailored optical, electronic, or thermal properties. The commercial availability of the closely related 4-bromo-5-chloro-2-methylbenzoic acid from suppliers like Biosynth for research purposes underscores its potential as a building block in synthetic endeavors. biosynth.com
Applications in Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry and crystal engineering focuses on the design and synthesis of complex, ordered structures through non-covalent interactions. The molecular structure of this compound is particularly well-suited for such studies.
The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust and predictable hydrogen-bonding motifs, such as the common carboxylic acid dimer synthon. The bromo and chloro substituents can participate in halogen bonding, a directional non-covalent interaction that is gaining increasing recognition as a powerful tool in crystal engineering.
Studies on similar molecules, such as the co-crystallization of o-toluic acid and o-chlorobenzoic acid, have demonstrated the formation of hydrogen-bonded ribbons and the influence of chloro and methyl groups on crystal packing. rsc.org It is therefore highly probable that this compound could be used to construct a variety of supramolecular assemblies, including co-crystals with other organic molecules. By carefully selecting co-crystallizing agents, it may be possible to fine-tune the solid-state properties of the resulting materials, such as solubility, melting point, and stability.
The interplay between hydrogen bonding, halogen bonding, and potential π-π stacking interactions from the aromatic ring provides a rich landscape for the rational design of crystalline materials with desired architectures and properties.
Advanced Analytical Method Development using the Compound as a Reference Standard
In analytical chemistry, well-characterized reference standards are crucial for the development and validation of new analytical methods. Given its specific structure and substitution pattern, this compound could serve as a valuable reference standard in a variety of analytical techniques.
For example, in chromatography, it could be used to develop and optimize separation methods for complex mixtures of halogenated aromatic compounds. Its distinct mass-to-charge ratio would also make it a useful standard for mass spectrometry, aiding in the identification and quantification of related compounds in environmental or industrial samples.
The use of a related compound, 5-bromo-2-chlorobenzoic acid, to assess the homogeneity of organic powders and in the synthesis of deuterated compounds for nuclear magnetic resonance (NMR) studies highlights the potential of such molecules in analytical applications. lookchem.com Developing a certified reference material for this compound would support the accurate analysis of multi-halogenated compounds in various matrices.
Exploring Novel Chemical Reactivity Patterns
The unique arrangement of substituents on the aromatic ring of this compound offers opportunities to explore novel chemical reactivity. The electronic effects of the electron-withdrawing chloro and bromo groups, combined with the electron-donating methyl group, can influence the reactivity of the aromatic ring and the carboxylic acid function in interesting ways.
For instance, decarboxylative halogenation is a known reaction for some aromatic carboxylic acids, and investigating this reaction with this compound could lead to the synthesis of new polyhalogenated aromatic compounds. acs.org Furthermore, visible-light-induced reactions of benzoic acid derivatives have been shown to generate acyl radicals, opening up possibilities for novel coupling reactions. organic-chemistry.org
The relative reactivity of the bromo and chloro substituents in cross-coupling reactions is another area ripe for investigation. Depending on the reaction conditions and catalyst system, it may be possible to achieve selective functionalization at either the bromo or chloro position, providing a versatile handle for further synthetic transformations.
Interdisciplinary Research Opportunities
The properties of this compound also lend themselves to interdisciplinary research at the intersection of chemistry, physics, and materials science.
Photochemical Studies: The presence of heavy atoms like bromine and chlorine can influence the photophysical and photochemical properties of the molecule, potentially leading to enhanced intersystem crossing and triplet state reactivity. Studies on the photochemistry of benzoic acid derivatives have revealed various reaction pathways, including bond fissions and cycloadditions. researchgate.netresearchgate.net Investigating the photochemical behavior of this compound could uncover new light-induced reactions and applications in areas such as photoredox catalysis or the synthesis of photoresponsive materials.
Catalysts: While the compound itself is unlikely to be a catalyst, it can serve as a precursor for the synthesis of ligands for metal catalysts. The functional groups on the molecule could be modified to create chelating ligands with specific electronic and steric properties, which could then be used to develop new catalysts for a variety of organic transformations.
Advanced Materials: As a building block, this compound could be incorporated into more complex molecular structures to create advanced materials. For example, it could be used to synthesize novel polymers with enhanced thermal stability or flame retardancy due to the halogen content. It could also be a component in the synthesis of organic semiconductors or other functional materials where the electronic properties of the halogenated aromatic ring are advantageous.
Unexplored Synthetic Pathways and Methodologies
While general methods for the synthesis of halogenated benzoic acids exist, the specific synthesis of this compound may present unique challenges and opportunities for the development of new synthetic methodologies.
Current synthetic strategies for related compounds often involve multi-step processes, including halogenation, diazotization, and hydrolysis reactions. google.comepo.org A key challenge in the synthesis of poly-substituted aromatic compounds is achieving high regioselectivity. The development of a novel, efficient, and highly selective synthesis of this compound would be a significant contribution to the field of organic synthesis.
Furthermore, exploring greener synthetic routes that minimize the use of hazardous reagents and reduce waste generation is an important area of research. This could involve the use of novel catalytic systems or alternative halogenating agents. researchgate.net The development of flow chemistry processes for the synthesis of this and other multi-halogenated carboxylic acids could also offer advantages in terms of safety, scalability, and control over reaction parameters. rsc.org
Challenges and Outlook in the Field of Multi-Halogenated Carboxylic Acids
The field of multi-halogenated carboxylic acids is not without its challenges. The synthesis of these compounds can be complex, often requiring harsh reaction conditions and leading to the formation of isomeric byproducts that are difficult to separate. google.com The use of highly reactive and toxic halogenating agents like elemental halogens also poses safety and environmental concerns. rsc.org
A significant challenge lies in achieving selective halogenation at specific positions on an aromatic ring that already contains other substituents. The directing effects of the existing groups must be carefully considered, and often, multi-step strategies involving protecting groups are necessary.
Despite these challenges, the outlook for multi-halogenated carboxylic acids is promising. These compounds are valuable building blocks for a wide range of functional molecules and materials. Future research in this area will likely focus on the development of more efficient, selective, and sustainable synthetic methods. This includes the exploration of new catalytic systems, the use of milder and more environmentally friendly halogenating agents, and the application of new technologies such as flow chemistry and photoredox catalysis.
The continued investigation of the unique properties and reactivity of multi-halogenated carboxylic acids like this compound will undoubtedly lead to new discoveries and applications in a variety of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-bromo-2-chloro-5-methylbenzoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via coupling reactions using glycine benzyl ester followed by catalytic hydrogenation, as demonstrated in analogous benzoic acid derivatives . Key steps include protecting the carboxylic acid group and optimizing reaction conditions (e.g., solvent choice, temperature) to minimize side reactions. Recrystallization in ethanol or methanol is recommended for purification, with purity verification via HPLC (>95% purity thresholds are typical) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing bromo and chloro substituents) .
- Melting point analysis (expected range: 180–185°C based on related bromo-chloro benzoic acids) .
- High-performance liquid chromatography (HPLC) with UV detection for purity assessment, referencing chromatograms from analogous compounds .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation . Avoid exposure to moisture, strong bases, or oxidizing agents, as bromo-chloro benzoic acids are prone to hydrolysis under acidic/basic conditions . Safety protocols include using fume hoods and PPE (gloves, goggles) due to skin/eye corrosion risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives (e.g., amides or esters)?
- Methodological Answer :
- Catalyst screening : Use palladium-based catalysts for cross-coupling reactions, as demonstrated in bromo-chloro benzaldehyde derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .
- Kinetic monitoring : Track reaction progress via TLC or inline IR spectroscopy to identify optimal reaction times and minimize byproducts .
Q. How can researchers resolve contradictions in reported synthetic yields of derivatives (e.g., discrepancies between 70% and 90% yields)?
- Methodological Answer : Investigate variables such as:
- Starting material purity : Impurities in bromo-chloro precursors (e.g., 4-bromo-2-chlorophenylacetic acid) can reduce yields; verify via GC-MS .
- Reaction stoichiometry : Excess reagents (e.g., coupling agents like EDC/HOBt) may improve conversion rates but require post-reaction purification .
- Temperature gradients : Controlled heating (e.g., microwave-assisted synthesis) reduces side reactions in halogenated systems .
Q. What computational tools are effective for predicting reactivity or regioselectivity in bromo-chloro benzoic acid derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic substitution sites on the aromatic ring .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies, as seen in dopamine receptor antagonist studies .
- Solvent effect modeling : Use COSMO-RS to simulate solvent interactions and optimize reaction media .
Q. How can researchers address challenges in analyzing trace impurities or degradation products?
- Methodological Answer :
- LC-MS/MS : Detect low-abundance impurities (e.g., dehalogenated byproducts) with high sensitivity .
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify stability thresholds and degradation pathways .
- Isotopic labeling : Use deuterated solvents (e.g., D2O) in NMR to track proton exchange in hydrolyzed products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
